molecular formula C18H16N4O3 B4694556 N-(1,3-BENZODIOXOL-5-YL)-N'-(1-BENZYL-1H-PYRAZOL-4-YL)UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-(1-BENZYL-1H-PYRAZOL-4-YL)UREA

Cat. No.: B4694556
M. Wt: 336.3 g/mol
InChI Key: WUDXAODAEDOVII-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-(1-BENZYL-1H-PYRAZOL-4-YL)UREA: is a synthetic organic compound that features a benzodioxole moiety and a benzyl-pyrazole group linked by a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(1-BENZYL-1H-PYRAZOL-4-YL)UREA typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Benzyl-Pyrazole Intermediate: The benzyl-pyrazole group can be prepared by reacting benzylhydrazine with an appropriate diketone under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the benzyl-pyrazole intermediate in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the urea linkage.

Industrial Production Methods

Industrial production of N-(1,3-BENZODIOXOL-5-YL)-N’-(1-BENZYL-1H-PYRAZOL-4-YL)UREA may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-(1-BENZYL-1H-PYRAZOL-4-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N’-(1-BENZYL-1H-PYRAZOL-4-YL)UREA has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel polymers and materials with unique properties.

    Chemical Biology: Employed as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(1-BENZYL-1H-PYRAZOL-4-YL)UREA involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and benzyl-pyrazole moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-N’-(1-PHENYL-1H-PYRAZOL-4-YL)UREA
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(1-METHYL-1H-PYRAZOL-4-YL)UREA

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-(1-BENZYL-1H-PYRAZOL-4-YL)UREA is unique due to the presence of both benzodioxole and benzyl-pyrazole groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-benzylpyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c23-18(20-14-6-7-16-17(8-14)25-12-24-16)21-15-9-19-22(11-15)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDXAODAEDOVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN(N=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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